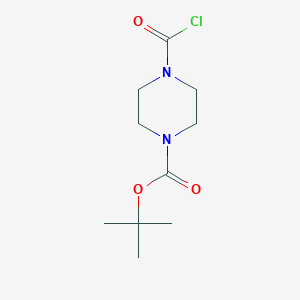









|
REACTION_CXSMILES
|
[N:1]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.N1C=CC=CC=1.[Cl:20][C:21](Cl)([O:23]C(=O)OC(Cl)(Cl)Cl)Cl>C(Cl)Cl>[Cl:20][C:21]([N:4]1[CH2:5][CH2:6][N:1]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:2][CH2:3]1)=[O:23]
|


|
Name
|
|
|
Quantity
|
210 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
137 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
402 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was then removed
|
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred at room temperature for a further 1 h
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
After this time, the mixture was diluted with 1 M hydrochloric acid (25 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (3×20 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine (20 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
the drying agent removed by filtration
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to dryness under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 280 mg | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |